molecular formula C18H24N2O3S B1228019 1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone

1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone

Cat. No. B1228019
M. Wt: 348.5 g/mol
InChI Key: JUACLZGFRHBDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Reactivity

1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone, as part of the thiazolidinyl and related compounds, has been a subject of various synthesis and reactivity studies. For instance, it's been noted for its reactivity towards different reagents to produce various derivatives. One study explored the synthesis of derivatives by reacting 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone to form ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, which further reacts with aromatic aldehydes, cyanomethylene reagents, aromatic aldehydes, phenylisothiocyanate, elemental sulfur, and aromatic amines, leading to the formation of arylidene, pyridine, thiophene, and anilide derivatives (Wardkhan et al., 2008). Another study investigated the reactions of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with various nucleophiles, leading to the formation of compounds with potential antiviral properties (Sayed & Ali, 2007).

Antimicrobial Activity

Thiazolidinyl derivatives have been explored for their antimicrobial activities. Some newly synthesized derivatives were tested for in vitro antimicrobial activity against bacterial isolates, such as Escherichia coli and Xanthomonas citri, and for antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. This indicates a potential application of these compounds in developing antimicrobial agents (Wardkhan et al., 2008). Another study synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from a compound with a 4-methoxyphenyl group, and screened them for antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Structural and Crystallographic Studies

Structural and crystallographic studies have been conducted on compounds related to 1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone. For example, X-ray powder diffraction data for a compound used as an intermediate in the synthesis of the anticoagulant apixaban were reported, providing valuable information on its crystalline structure (Wang et al., 2017).

properties

Product Name

1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one

InChI

InChI=1S/C18H24N2O3S/c1-3-16(21)20-15(17(22)19-10-4-5-11-19)12-24-18(20)13-6-8-14(23-2)9-7-13/h6-9,15,18H,3-5,10-12H2,1-2H3

InChI Key

JUACLZGFRHBDOD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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